molecular formula C24H28Cl2N6O2 B12702763 1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-62-8

1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12702763
CAS No.: 93637-62-8
M. Wt: 503.4 g/mol
InChI Key: QXMQXQWNXRGWKF-LQKURTRISA-N
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Description

1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring, an acetic acid moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps. The initial step often includes the formation of the imidazole ring, followed by the introduction of the acetic acid group. The acetylamino and bis(2-chloroethyl)amino groups are then added through a series of substitution reactions. The final step involves the formation of the hydrazide linkage, which is achieved through a condensation reaction between the hydrazine derivative and the aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to the inhibition of DNA replication and cell division, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-1-acetic acid: A simpler derivative with similar structural features.

    4-(4-(Acetylamino)phenyl)hydrazide: Shares the acetylamino and hydrazide groups.

    Bis(2-chloroethyl)amine: Contains the bis(2-chloroethyl)amino group.

Uniqueness

1H-Imidazole-1-acetic acid, 4-(4-(acetylamino)phenyl)-((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

93637-62-8

Molecular Formula

C24H28Cl2N6O2

Molecular Weight

503.4 g/mol

IUPAC Name

N-[(E)-[4-(4-acetamidophenyl)-4-[bis(2-chloroethyl)amino]cyclohexa-1,5-dien-1-yl]methylideneamino]-2-imidazol-1-ylacetamide

InChI

InChI=1S/C24H28Cl2N6O2/c1-19(33)29-22-4-2-21(3-5-22)24(32(13-10-25)14-11-26)8-6-20(7-9-24)16-28-30-23(34)17-31-15-12-27-18-31/h2-8,12,15-16,18H,9-11,13-14,17H2,1H3,(H,29,33)(H,30,34)/b28-16+

InChI Key

QXMQXQWNXRGWKF-LQKURTRISA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2(CC=C(C=C2)/C=N/NC(=O)CN3C=CN=C3)N(CCCl)CCCl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2(CC=C(C=C2)C=NNC(=O)CN3C=CN=C3)N(CCCl)CCCl

Origin of Product

United States

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